molecular formula C10H20ClNO4 B12301564 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

Cat. No.: B12301564
M. Wt: 253.72 g/mol
InChI Key: HJNCSRHVIJRWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride typically involves the protection of L-glutamic acid. The process includes the esterification of the carboxylic acid groups and the protection of the amino group using tert-butyl and methyl groups. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification and protection reactions, followed by purification processes such as crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride involves its role as a protected amino acid derivative. The compound can be incorporated into peptides, where the protecting groups are removed under specific conditions to yield the active amino acid. This allows researchers to study the effects of L-isoaspartic acid in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is unique due to its specific stereochemistry and protecting groups, which make it valuable for peptide synthesis and structural studies.

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 2-aminopentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNCSRHVIJRWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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